molecular formula C20H28O2Si B13993676 (r,s)-(+)-3-(Diphenyl-t-butylsiloxy)-2-methylpropan-1-ol

(r,s)-(+)-3-(Diphenyl-t-butylsiloxy)-2-methylpropan-1-ol

Cat. No.: B13993676
M. Wt: 328.5 g/mol
InChI Key: UZZUJVWXCWFVAK-UHFFFAOYSA-N
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Description

(r,s)-(+)-3-(Diphenyl-t-butylsiloxy)-2-methylpropan-1-ol is an organic compound that features a silicon-oxygen bond, a tertiary butyl group, and a hydroxyl group. This compound is of interest in organic synthesis and materials science due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (r,s)-(+)-3-(Diphenyl-t-butylsiloxy)-2-methylpropan-1-ol typically involves the protection of a hydroxyl group using a t-butylsiloxy group. The reaction might proceed as follows:

    Starting Material: 2-methylpropan-1-ol.

    Protecting Group Addition: The hydroxyl group is protected by reacting with t-butylchlorodiphenylsilane in the presence of a base such as pyridine.

    Reaction Conditions: The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can undergo reduction reactions, such as the reduction of the carbonyl group back to a hydroxyl group using reagents like sodium borohydride (NaBH4).

    Substitution: The silyl ether group can be substituted with other protecting groups or functional groups using reagents like TBAF (Tetrabutylammonium fluoride).

Common Reagents and Conditions

    Oxidation: PCC, DMP.

    Reduction: NaBH4, LiAlH4.

    Substitution: TBAF, HCl in methanol.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of different silyl ethers or deprotected alcohols.

Scientific Research Applications

Chemistry

    Protecting Groups: Used as a protecting group for alcohols in multi-step organic synthesis.

    Catalysis: May serve as a ligand or catalyst in certain organic reactions.

Biology

    Bioconjugation: Potential use in modifying biomolecules for research purposes.

Medicine

    Drug Development: Could be used in the synthesis of pharmaceutical intermediates.

Industry

    Materials Science: Utilized in the development of silicon-based materials and coatings.

Mechanism of Action

The mechanism of action for (r,s)-(+)-3-(Diphenyl-t-butylsiloxy)-2-methylpropan-1-ol largely depends on its role in specific reactions. For example, as a protecting group, it prevents unwanted reactions at the hydroxyl site by forming a stable silyl ether. The molecular targets and pathways involved would vary based on its application in synthesis or catalysis.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl ethers: Commonly used protecting groups for alcohols.

    Tert-butyldimethylsilyl ethers: Another variant of silyl ethers used for protection.

Uniqueness

(r,s)-(+)-3-(Diphenyl-t-butylsiloxy)-2-methylpropan-1-ol is unique due to the presence of the diphenyl and t-butyl groups, which provide steric hindrance and stability, making it particularly useful in complex organic syntheses where selective protection is required.

Properties

IUPAC Name

3-[tert-butyl(diphenyl)silyl]oxy-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2Si/c1-17(15-21)16-22-23(20(2,3)4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17,21H,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZUJVWXCWFVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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